molecular formula C18H24N4O3 B2994658 2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2198579-93-8

2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No.: B2994658
CAS No.: 2198579-93-8
M. Wt: 344.415
InChI Key: NDYJZIOJUPLPBS-UHFFFAOYSA-N
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Description

2-{[1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine (CAS 2198579-93-8) is a chemical compound with a molecular formula of C18H24N4O3 and a molecular weight of 344.41 g/mol . This reagent is of significant interest in early-stage pharmacological and epigenetic research. Compounds featuring the 3-(piperidin-4-ylmethoxy)pyridine scaffold, which is central to this molecule, have been investigated as potent, competitive, and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A) . LSD1 is a key flavin-dependent enzyme that regulates gene expression by demethylating histone H3 lysine 4 (H3K4), and its dysregulation is implicated in certain cancers, including leukemia and solid tumors . Inhibition of LSD1 can lead to an increase in cellular H3K4 methylation, which is associated with the suppression of proliferation in malignant cells . The structural design of this compound, which includes a methoxy-methylpyrazole moiety linked to a piperidine ring, is intended for exploration in biochemical and cell-based assays. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access this product in various quantities to support their investigative studies .

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-13-5-4-8-19-16(13)25-12-14-6-9-22(10-7-14)18(23)15-11-21(2)20-17(15)24-3/h4-5,8,11,14H,6-7,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYJZIOJUPLPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine represents a class of pyrazole derivatives that have garnered attention for their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H21N4O3C_{17}H_{21}N_{4}O_{3} with a molecular weight of approximately 364.8 g/mol . The structure features a piperidine ring attached to a methoxy-substituted pyrazole moiety, which is known to influence its biological properties.

Biological Activity Overview

Research has indicated that pyrazole derivatives, including this compound, exhibit a range of biological activities:

1. Antimicrobial Activity

  • Pyrazole derivatives have shown significant antimicrobial effects against various bacterial and fungal strains. For instance, studies have demonstrated that certain pyrazole compounds possess potent antifungal activity against pathogens such as Candida albicans and Aspergillus niger .

2. Anticancer Properties

  • In vitro studies have revealed that some pyrazoles induce apoptosis in cancer cell lines, particularly in breast cancer models. Compounds similar to the one have been tested for their synergistic effects when combined with traditional chemotherapeutics like doxorubicin, enhancing their cytotoxic efficacy .

3. Anti-inflammatory Effects

  • Certain derivatives have been evaluated for their anti-inflammatory properties, showing comparable effects to established NSAIDs such as indomethacin. These compounds inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases .

4. Neuropharmacological Effects

  • Some studies suggest that pyrazole derivatives may exhibit neuroprotective effects and could be explored as treatments for neurodegenerative diseases due to their ability to inhibit monoamine oxidase (MAO) enzymes .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Many pyrazole compounds act as inhibitors of enzymes involved in inflammatory processes or cancer progression.
  • Receptor Modulation: These compounds may interact with various receptors in the body, influencing neurotransmitter levels and cellular signaling pathways.
  • Oxidative Stress Reduction: Some derivatives exhibit antioxidant properties that help mitigate oxidative stress, a contributing factor in many diseases.

Case Studies and Research Findings

Several studies highlight the biological activity of pyrazole derivatives:

StudyFindings
Umesha et al. (2009)Identified cytotoxic effects in MCF-7 and MDA-MB-231 breast cancer cell lines with specific pyrazole derivatives showing enhanced activity when combined with doxorubicin .
Burguete et al. (2014)Synthesized novel pyrazole derivatives that showed significant inhibition against MAO-B and anti-inflammatory effects comparable to traditional drugs .
Parish et al. (1984)Reported on the selective oxidation capabilities of pyrazoles, highlighting their potential in medicinal chemistry applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with four structurally related molecules from the evidence:

Compound Name / Identifier CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-{[1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine 2198579-93-8 C₁₈H₂₄N₄O₃ 344.4082 Pyridine + piperidine + pyrazole-carbonyl; methoxy and methyl substituents
8-(4-(1-Ethylpiperidin-4-yl)-1H-pyrazol-1-yl)-pyrido[3,4-d]pyrimidin-4(3H)-one (33b) Not provided C₂₀H₂₅N₇O 379.46 Pyridopyrimidinone core; ethylpiperidine and pyrazole substituents
Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine derivatives Not provided Varies >500 (e.g., C₃₈H₂₈ClN₇O₂S) Fused polycyclic systems (pyrrolo-thiazolo-pyrimidine); chlorophenyl, methoxyphenyl substituents
1-{6-Methyl-4-oxo-pyrazolo[1,5-a]pyrazine-2-carbonyl}piperidine-4-carboxylic acid 1443978-80-0 C₁₄H₁₆N₄O₄ 308.31 Pyrazolopyrazine core; piperidine-4-carboxylic acid substituent
4-({1-[4-(2-Methyl-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine 2380190-74-7 C₂₁H₂₃N₃O₄S 413.5 Pyridine + piperidine-sulfonyl; oxazole and methoxy substituents
Key Observations:

Core Heterocycles: The target compound uses a simple pyridine core, while others employ more complex fused systems (e.g., pyridopyrimidinone , pyrrolo-thiazolo-pyrimidine ). Compounds like and integrate oxazole or pyrazolo-pyrazine rings, which alter electronic properties compared to the target’s pyrazole moiety.

Substituent Diversity :

  • The target compound features a pyrazole-carbonyl-piperidine group, distinguishing it from , which uses a sulfonyl-piperidine linker with an oxazole ring.
  • and include ethylpiperidine and carboxylic acid groups, respectively, which may influence solubility and target binding.

Synthetic Routes :

  • The target compound’s synthesis likely involves coupling a pyridine-chloro intermediate with a piperidine-pyrazole precursor, analogous to the method in (cesium carbonate in MeCN).
  • In contrast, uses DMF as a solvent for multi-step heterocyclic coupling, which may introduce regioselectivity challenges.

Functional Group Impact on Drug-Likeness

Compound Hydrogen Bond Donors (HBD) Hydrogen Bond Acceptors (HBA) Rotatable Bonds Predicted LogP*
Target Compound 1 (pyridine N) 6 (O, N in pyrazole, ether) 7 ~2.5 (estimated)
Compound 33b 2 (pyrimidinone NH, N) 7 6 ~1.8
Compound 1 (pyridine N) 6 (sulfonyl O, oxazole N) 8 ~3.2

*LogP values estimated using fragment-based methods due to lack of experimental data.

Discussion:
  • The target compound’s lower HBD count (1 vs. 2 in ) may reduce solubility but improve membrane permeability.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine with high yield and purity?

  • Methodological Answer : Optimize reaction conditions using a two-step approach: (1) Coupling the pyrazole-carbonyl piperidine intermediate with 3-methylpyridine via a nucleophilic substitution reaction in anhydrous dichloromethane, and (2) Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via 1H^1H-NMR and HRMS .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : Assign proton environments using 1H^1H- and 13C^{13}C-NMR, focusing on the methoxy (δ 3.8–4.0 ppm) and pyridine aromatic signals (δ 7.0–8.5 ppm).
  • Mass Spectrometry : Confirm molecular weight via HRMS (ESI+ mode) with <2 ppm error.
  • HPLC : Use a reversed-phase column (e.g., C18) with UV detection at 254 nm to assess purity (>98%) .

Q. What safety protocols are essential during synthesis and handling?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane).
  • Storage : Store at 2–8°C in airtight containers, away from oxidizing agents.
  • Emergency Response : For skin contact, wash with 0.1% acetic acid; for inhalation, administer oxygen if respiratory irritation occurs .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and optimize reaction pathways for this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and activation energies for key steps, such as the nucleophilic substitution at the piperidine methoxy group. Use ICReDD’s reaction path search algorithms to identify low-energy pathways and validate with experimental kinetics (e.g., Arrhenius plots) .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Data Triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals.
  • X-ray Crystallography : For ambiguous cases (e.g., regiochemistry of the pyrazole ring), grow single crystals via vapor diffusion (ethanol/water) and solve the structure .

Q. What green chemistry strategies can improve the sustainability of its synthesis?

  • Methodological Answer : Replace traditional oxidants (e.g., Cr(VI)) with NaOCl (5% aqueous solution) for oxidative ring closure, as demonstrated in triazolopyridine syntheses. Use ethanol as a solvent (recyclable via distillation) and minimize waste via solvent recovery systems .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the pyrazole’s methoxy group (e.g., replace with ethoxy or halogen) or the piperidine’s substituents.
  • Biological Assays : Screen analogs against target receptors (e.g., kinase inhibition assays) and correlate substituent effects with activity trends using multivariate regression .

Q. What statistical experimental design (DoE) methods optimize reaction conditions?

  • Methodological Answer : Use a Box-Behnken design to evaluate three factors: temperature (20–60°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2 mol%). Analyze response surfaces to maximize yield while minimizing side products (e.g., via ANOVA, p < 0.05) .

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